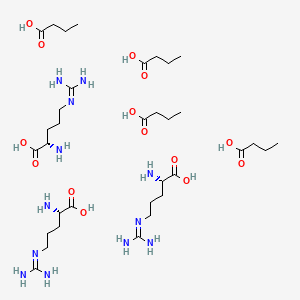
Arginine butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arginine Butyrate is the butyric acid salt of the amino acid arginine. In EBV-related lymphomas, arginine butyrate induces EBV thymidine kinase transcription and may act synergistically with the antiviral agent ganciclovir to inhibit cell proliferation and decrease cell viability. In addition, the butyrate moiety inhibits histone deacetylase, which results in hyperacetylation of histones H3 and H4. Acetylated histones have a reduced affinity for chromatin; this reduced histone-chromatin affinity may allow chromosomal unfolding, potentially enhancing the expression of genes related to tumor cell growth arrest and apoptosis. (NCI04)
Wissenschaftliche Forschungsanwendungen
1. Role in EBV-Related Lymphomas
Arginine butyrate is notable for its role in the treatment of Epstein-Barr virus (EBV)-related lymphomas. It induces EBV thymidine kinase transcription, which can act synergistically with antiviral agents like ganciclovir. This combination has been shown to inhibit cell proliferation and decrease cell viability. Additionally, arginine butyrate's butyrate moiety inhibits histone deacetylase, leading to hyperacetylation of histones H3 and H4 and potentially enhancing the expression of genes related to tumor cell growth arrest and apoptosis (Definitions, 2020).
2. Impact on Amino Acid Degradation by Bacteria
A study on the use of amino acids by butyrate-producing bacteria in periodontal pockets revealed the significant role of arginine in microbial metabolism. Arginine was metabolized to butyrate and ammonia, indicating its essential role in bacterial growth and metabolism in oral environments (Uematsu et al., 2003).
3. Therapeutic Potential in Beta-Hemoglobinopathies
Arginine butyrate has been investigated for its efficacy in beta-hemoglobinopathies like beta-thalassemia and sickle cell disease. Although initial studies showed an increase in gamma-globin messenger RNA and reticulocytes containing fetal hemoglobin, a significant hematologic response was not observed in all patients. This highlights the potential, yet variable, effectiveness of arginine butyrate in these conditions (Sher et al., 1995).
4. Pharmacokinetics in Hemoglobinopathy Patients
In-depth pharmacokinetic studies of arginine butyrate in patients with sickle cell disease and β-thalassemia have been conducted. The findings, which show a rapid elimination and a biphasic elimination pattern, are crucial for optimizing therapy with this agent (Berkovitch et al., 1996).
5. Antitumor and Immunomodulatory Effects
Arginine butyrate has demonstrated notable antitumor and immunomodulatory effects. It has been studied for its role in enhancing resistance to tumors in mice and its synergistic effects when combined with interferon and other immune modulators. This suggests its potential in antitumor therapies (Chany & Cerutti, 1982).
6. Antibacterial Activity
Research on arginine butyrate's antibacterial activity showed its bacteriostatic action on various strains, highlighting its potential use in antimicrobial therapies. Interestingly, it also stimulated the growth of Streptococcus B at low concentrations, which may relate to its persistence in specific environments like the female genital tract (Raymond & Chany, 1986).
7. Influence on Oral Microbial Ecology
Arginine butyrate plays a role in oral health by affecting the microbial ecology in the oral cavity. It has been shown to stabilize oral microcosms, suppress the outgrowth of Candida, and support health-promoting functions in the mouth (Koopman et al., 2015).
8. Biochemical Effects in X-Linked Adrenoleukodystrophy
A study on X-linked Adrenoleukodystrophy (X-ALD) showed that arginine butyrate could decrease plasma very long-chain fatty acids (VLCFA), though it did not affect the neurologic progression in the patient studied. This suggests a potential role in biochemical, but not necessarily clinical, management of X-ALD (McGovern et al., 2003).
9. Combination Therapy in EBV-Associated Lymphoid Malignancies
Arginine butyrate has been used in combination with ganciclovir for treating refractory EBV-associated lymphoid malignancies. This combination showed significant antitumor responses, highlighting the synergistic potential of arginine butyrate in combination therapies (Perrine et al., 2007).
Eigenschaften
CAS-Nummer |
80407-72-3 |
|---|---|
Produktname |
Arginine butyrate |
Molekularformel |
C34H74N12O14 |
Molekulargewicht |
875 g/mol |
IUPAC-Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;butanoic acid |
InChI |
InChI=1S/3C6H14N4O2.4C4H8O2/c3*7-4(5(11)12)2-1-3-10-6(8)9;4*1-2-3-4(5)6/h3*4H,1-3,7H2,(H,11,12)(H4,8,9,10);4*2-3H2,1H3,(H,5,6)/t3*4-;;;;/m000..../s1 |
InChI-Schlüssel |
ZVEMACCDKBQNGX-KALODSIISA-N |
Isomerische SMILES |
CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N |
SMILES |
CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N |
Kanonische SMILES |
CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N |
Synonyme |
arginine butyrate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[4-(2-Chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260011.png)


![sodium (6R,7R)-3-[(carbamoyloxy)methyl]-7-[(2E)-2-(furan-2-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260015.png)
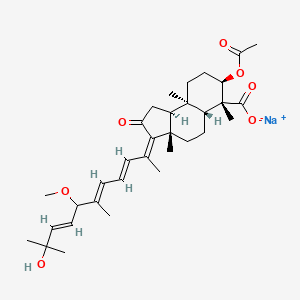

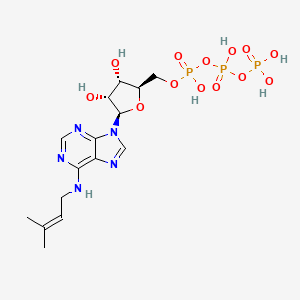
![N-[3-(2-Fluoro-4'-{[(1H-[1,2,3]triazol-4-ylmethyl)-amino]-methyl}-biphenyl-4-yl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide](/img/structure/B1260021.png)
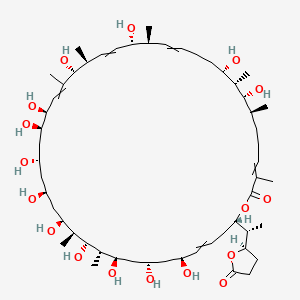
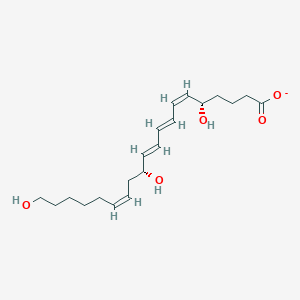
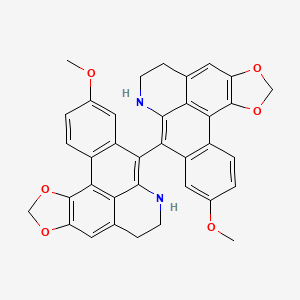
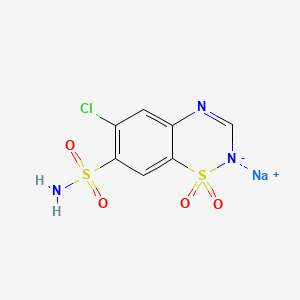
![Sodium tetrakis[3,5-bis(2-methoxyhexafluoro-2-propyl)phenyl]borate](/img/structure/B1260032.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B1260034.png)